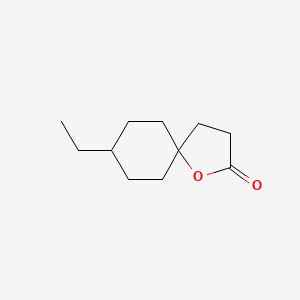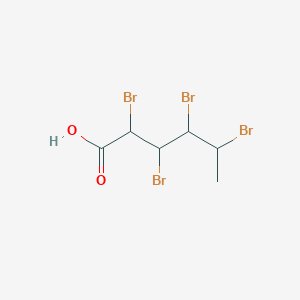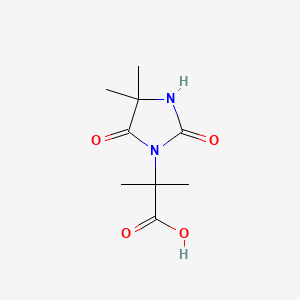
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14N2O4 It is known for its unique structure, which includes an imidazolidinyl ring and a propanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl with a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common in industrial production.
化学反应分析
Types of Reactions
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinyl ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the imidazolidinyl ring.
科学研究应用
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazolidinyl ring can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The propanoic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-2,5-dioxo-1-imidazolidinylacetic acid
- Methyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid moiety
属性
CAS 编号 |
87783-57-1 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-8(2)5(12)11(7(15)10-8)9(3,4)6(13)14/h1-4H3,(H,10,15)(H,13,14) |
InChI 键 |
LRVHIGZNDIIEPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)C(C)(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



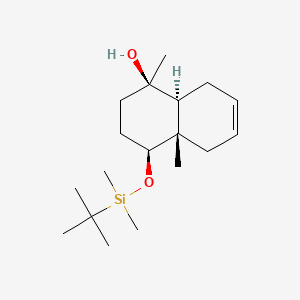

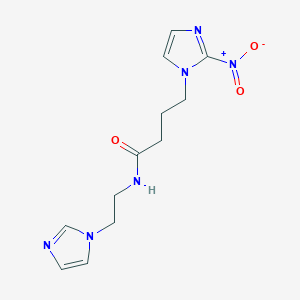
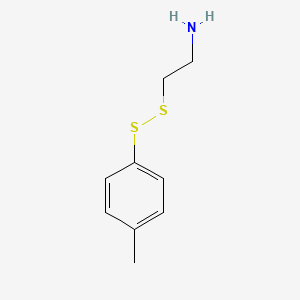
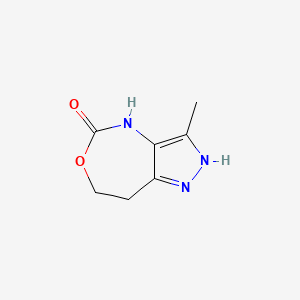
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)


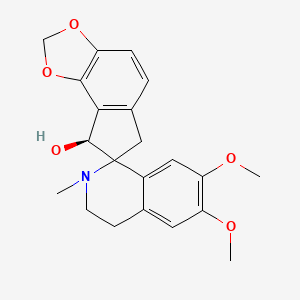
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
